1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Description
1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a piperazine derivative characterized by dual substituents: a 4-ethoxybenzyl group at the 1-position and a 4-methoxyphenyl sulfonyl group at the 4-position. Piperazine derivatives are known for their structural versatility, enabling interactions with biological targets such as enzymes, receptors, and microbial virulence factors .
Synthetic routes for similar compounds involve nucleophilic substitution or sulfonylation reactions, as seen in and .
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-19-6-4-17(5-7-19)16-21-12-14-22(15-13-21)27(23,24)20-10-8-18(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWKSJRLEPKFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride and 4-methoxybenzenesulfonyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between piperazine and 4-ethoxybenzyl chloride to form 1-(4-ethoxybenzyl)piperazine.
Sulfonylation: The second step involves the sulfonylation of 1-(4-ethoxybenzyl)piperazine with 4-methoxybenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Molecular weights estimated using atomic mass data.
Key Observations:
Sulfonyl Group Diversity : Replacing 4-methoxyphenyl sulfonyl with fluorophenyl ([¹⁸F]DASA-23) or tosyl (4-methylphenyl) groups alters target selectivity. Fluorine substitution enhances PET imaging utility, while tosyl groups are common in drug intermediates .
Dual Functionalization: Unlike monosubstituted piperazines (e.g., MeOPP), the target’s dual substituents may enable multitarget interactions, though steric hindrance could reduce binding efficiency .
Pharmacological and Functional Comparisons
- Antifungal Activity: Compounds like 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine () inhibit Candida albicans hyphae formation at 50–100 μM, while the target’s ethoxybenzyl group may enhance antifungal potency due to increased hydrophobicity .
- Oncology Applications : [¹⁸F]DASA-23’s structural similarity suggests the target could be radiolabeled for PKM2 imaging in glioblastoma, though the ethoxy group may require isotopic modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
